molecular formula C18H16N4O4 B229629 3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide

3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide

Cat. No.: B229629
M. Wt: 352.3 g/mol
InChI Key: FDJGOMSGVVWGIJ-MNDPQUGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide is a useful research compound. Its molecular formula is C18H16N4O4 and its molecular weight is 352.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H16N4O4

Molecular Weight

352.3 g/mol

IUPAC Name

3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide

InChI

InChI=1S/C18H16N4O4/c1-2-10-21-15-9-4-3-8-14(15)16(18(21)24)19-20-17(23)12-6-5-7-13(11-12)22(25)26/h3-9,11H,2,10H2,1H3,(H,20,23)/b19-16-

InChI Key

FDJGOMSGVVWGIJ-MNDPQUGUSA-N

SMILES

CCCN1C2=CC=CC=C2C(=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C1=O

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])/C1=O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C1=O

Origin of Product

United States

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